molecular formula C17H12BrN3O B5529338 3-bromo-N'-(8-quinolinylmethylene)benzohydrazide

3-bromo-N'-(8-quinolinylmethylene)benzohydrazide

Cat. No. B5529338
M. Wt: 354.2 g/mol
InChI Key: KRBHBSBMKXNCCM-RGVLZGJSSA-N
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Description

3-bromo-N'-(8-quinolinylmethylene)benzohydrazide is part of a class of compounds known for their significant biological activities. This compound, like its analogs, has been synthesized and studied for its potential antimicrobial and anticancer properties. The focus on this compound arises from its unique structure, which allows for various chemical reactions and property analyses, contributing to the understanding of its potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of 3-bromo-N'-(8-quinolinylmethylene)benzohydrazide derivatives involves condensation reactions between substituted benzylidene or phenylallylidene benzohydrazides with bromine-containing compounds. This process results in a series of compounds, including the title compound, which have been evaluated for their antimicrobial and anticancer potentials. The synthesis procedures highlight the importance of specific functional groups and structural configurations in achieving desired biological activities (Kumar et al., 2017).

Molecular Structure Analysis

The molecular structure of similar bromo-benzohydrazide compounds has been characterized using X-ray crystallography and spectroscopic methods. These analyses reveal that the compounds often assume an E configuration around the C=N bond, with dihedral angles between benzene rings indicating planarity or slight twists. Intramolecular and intermolecular hydrogen bonds play a crucial role in stabilizing the crystal structures, affecting the compound's reactivity and interactions (Cao, 2009).

Chemical Reactions and Properties

3-bromo-N'-(8-quinolinylmethylene)benzohydrazide and its derivatives undergo various chemical reactions, including cyclocondensation and bromination, leading to the formation of complex quinoid systems and isomers. These reactions are influenced by the compound's molecular structure, particularly the presence of bromine and other substituents, which dictate the reaction pathways and the nature of the products formed (Karkhut et al., 2021).

Physical Properties Analysis

The physical properties of bromo-benzohydrazide compounds, including melting points and solubility, are crucial for their practical applications. These properties are determined by the compound's molecular structure, particularly the intermolecular interactions within the crystal lattice. Polymorphism, arising from different packing patterns, also affects the physical properties, with implications for the compound's stability and bioavailability (Khakhlary & Baruah, 2014).

Chemical Properties Analysis

The chemical properties of 3-bromo-N'-(8-quinolinylmethylene)benzohydrazide derivatives, such as reactivity towards various reagents, are influenced by the compound's functional groups. The presence of bromine and the hydrazide moiety facilitates reactions such as nucleophilic substitution and condensation, which are fundamental in synthesizing bioactive molecules and exploring their mechanism of action (Pokhodylo et al., 2021).

properties

IUPAC Name

3-bromo-N-[(E)-quinolin-8-ylmethylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN3O/c18-15-8-2-5-13(10-15)17(22)21-20-11-14-6-1-4-12-7-3-9-19-16(12)14/h1-11H,(H,21,22)/b20-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBHBSBMKXNCCM-RGVLZGJSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C=NNC(=O)C3=CC(=CC=C3)Br)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)/C=N/NC(=O)C3=CC(=CC=C3)Br)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-[(E)-quinolin-8-ylmethylideneamino]benzamide

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